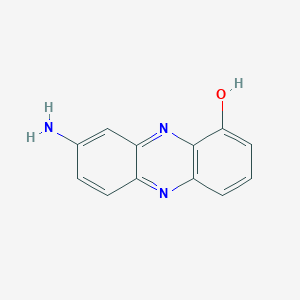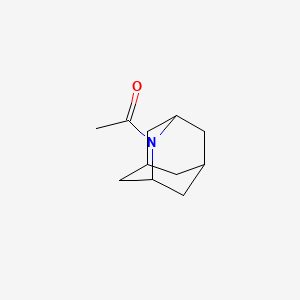
1-(2-Azaadamantan-2-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Azaadamantan-2-yl)ethanone is a derivative of adamantane, a compound known for its unique cage-like structure. This compound features a nitrogen atom incorporated into the adamantane framework, which significantly alters its chemical and physical properties. The presence of the nitrogen atom makes it a valuable compound in various fields, including organic synthesis, medicinal chemistry, and materials science.
Méthodes De Préparation
The synthesis of 1-(2-Azaadamantan-2-yl)ethanone typically involves the construction of the 2-azaadamantane skeleton. One common method includes the reduction of 1-benzyloxy-4-(2-hydroxy-2-adamantyl)naphthalene to produce 4-(2-adamantylidene)naphthalene-1(4H)-one . Another method involves adding 1-bromo-2-hydroxynaftalene to a ketone to produce 1-(2-adamantylidene)naphthalene-2(1H)-one . Industrial production methods often focus on optimizing these synthetic routes to achieve higher yields and purity.
Analyse Des Réactions Chimiques
1-(2-Azaadamantan-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like iodine and other oxidants.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The nitrogen atom in the structure allows for nucleophilic substitution reactions, which can be used to introduce various functional groups.
Common reagents used in these reactions include iodine, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(2-Azaadamantan-2-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological systems and interactions.
Industry: The compound is used in the production of advanced materials, including polymers and catalysts.
Mécanisme D'action
The mechanism of action of 1-(2-Azaadamantan-2-yl)ethanone involves its interaction with specific molecular targets. The nitrogen atom in the structure allows it to form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
1-(2-Azaadamantan-2-yl)ethanone can be compared to other azaadamantane derivatives, such as 2-azaadamantane N-oxyl (AZADO) and 1,3-diazaadamantane . These compounds share similar structural features but differ in their specific chemical properties and applications. For example, AZADO is known for its catalytic efficiency in oxidation reactions, while 1,3-diazaadamantane has applications in medicinal chemistry .
Similar Compounds
- 2-Azaadamantane N-oxyl (AZADO)
- 1,3-Diazaadamantane
- 7-Amino-1,3,5-triazaadamantane
Propriétés
Formule moléculaire |
C11H17NO |
|---|---|
Poids moléculaire |
179.26 g/mol |
Nom IUPAC |
1-(2-azatricyclo[3.3.1.13,7]decan-2-yl)ethanone |
InChI |
InChI=1S/C11H17NO/c1-7(13)12-10-3-8-2-9(5-10)6-11(12)4-8/h8-11H,2-6H2,1H3 |
Clé InChI |
JRHOAGCFXRGASI-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N1C2CC3CC(C2)CC1C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7H-Benzo[de]pyrazolo[5,1-a]isoquinoline-11-carboxylic acid, 9,10-dihydro-3-(4-morpholinyl)-7,10-dioxo-, ethyl ester](/img/structure/B13109824.png)




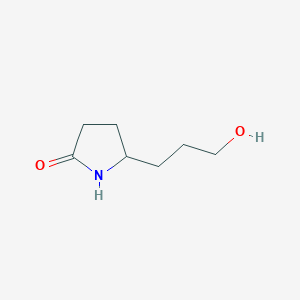
![3H-1,2,3-Triazolo[4,5-b]pyridine-5,7-diamine](/img/structure/B13109845.png)
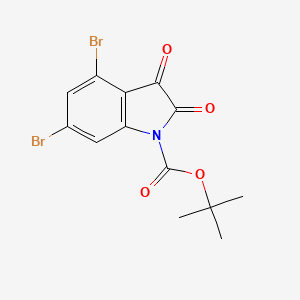
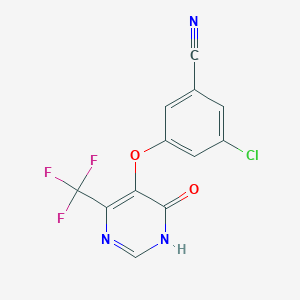
![1'-(Thiophen-2-YL)spiro[piperidine-4,3'-pyrrolo[3,2-B]pyridin]-2'(1'H)-one hcl](/img/structure/B13109863.png)

![(1R,4S)-2-Azabicyclo[2.2.1]heptan-6-ol](/img/structure/B13109870.png)
